Ethyl 3-bromo-4-chloro-5-hydroxybenzoate
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Overview
Description
Ethyl 3-bromo-4-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-chloro-5-hydroxybenzoate typically involves the esterification of 3-bromo-4-chloro-5-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-bromo-4-chloro-5-hydroxybenzoic acid+ethanolH2SO4Ethyl 3-bromo-4-chloro-5-hydroxybenzoate+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-chloro-5-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 3-bromo-4-chloro-5-methoxybenzoate if methanol is the nucleophile.
Oxidation: Products include 3-bromo-4-chloro-5-hydroxybenzaldehyde or 3-bromo-4-chloro-5-hydroxybenzoquinone.
Reduction: Products include ethyl 3-bromo-4-chloro-5-hydroxybenzyl alcohol.
Scientific Research Applications
Ethyl 3-bromo-4-chloro-5-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-chloro-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine, chlorine, and hydroxyl groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-chloro-5-methoxybenzoate
- Ethyl 3-bromo-4-chloro-5-nitrobenzoate
- Ethyl 3-bromo-4-chloro-5-aminobenzoate
Uniqueness
Ethyl 3-bromo-4-chloro-5-hydroxybenzoate is unique due to the presence of both bromine and chlorine atoms, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Biological Activity
Ethyl 3-bromo-4-chloro-5-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's structure, synthesis, and various biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₉BrClO₃ and a molecular weight of approximately 279.51 g/mol. The compound features a hydroxyl group (-OH) and halogen substituents (bromine and chlorine) on its aromatic ring, which contribute to its chemical reactivity and potential biological activity. The presence of these functional groups enhances its ability to interact with biological systems, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves the esterification of 3-bromo-4-chloro-5-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is often conducted under reflux conditions to ensure complete conversion. In industrial settings, continuous flow reactors are utilized to optimize yield and efficiency.
This compound has shown promise in modulating various biochemical pathways through its interactions with specific cellular targets, including enzymes and receptors. The compound's mechanism of action may involve:
- Inhibition of Inflammatory Pathways : Studies indicate that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Anticancer Properties : Preliminary research suggests that it could act against certain types of cancer by inducing apoptosis in malignant cells or inhibiting tumor growth through modulation of signaling pathways .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study investigated the compound's effects on inflammatory markers in vitro, demonstrating a significant reduction in cytokine production in treated cells compared to controls. This suggests its potential as a therapeutic agent for inflammatory diseases.
- Anticancer Potential : In a recent study, this compound was tested against various cancer cell lines. Results showed that the compound inhibited cell proliferation with an IC50 value ranging from 10 to 20 µM, indicating its potential as an anticancer agent .
- Mechanistic Insights : Further research utilizing molecular docking studies revealed that this compound binds effectively to specific enzyme targets involved in cancer metabolism, suggesting a plausible mechanism for its anticancer activity .
Comparative Biological Activity Table
Properties
Molecular Formula |
C9H8BrClO3 |
---|---|
Molecular Weight |
279.51 g/mol |
IUPAC Name |
ethyl 3-bromo-4-chloro-5-hydroxybenzoate |
InChI |
InChI=1S/C9H8BrClO3/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4,12H,2H2,1H3 |
InChI Key |
CVPXRMZCCDTVTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)Cl)O |
Origin of Product |
United States |
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